(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate
Description
Overview of (S)-tert-Butyl 3-((tert-Butoxycarbonyl)amino)-4-Iodobutanoate
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate (IUPAC name: tert-butyl (3S)-4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate) is a chiral organic compound with the molecular formula C₁₃H₂₄INO₄ and a molecular weight of 385.24 g/mol . Its structure features three key functional groups:
- A tert-butoxycarbonyl (Boc) group protecting the amine functionality.
- A tert-butyl ester group at the carboxylate position.
- An iodine atom at the C4 position, which serves as a versatile leaving group in nucleophilic substitution reactions.
The compound’s stereocenter at the C3 position (S configuration) ensures enantioselectivity in reactions, making it invaluable for synthesizing optically active molecules. Physically, it exists as a solid at room temperature and is typically stored under refrigeration to maintain stability.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₄INO₄ | |
| Molecular Weight | 385.24 g/mol | |
| Boiling Point | Not reported | – |
| Density | Not reported | – |
| Optical Rotation | [α]₂₀ᴅ = Specific value (unreported) |
Historical Context and Discovery
The compound emerged from advancements in protecting group chemistry during the late 20th century, particularly the widespread adoption of Boc groups for amine protection. The Boc group, introduced by organic chemists to prevent unwanted side reactions, became a cornerstone in peptide synthesis due to its stability under basic conditions and ease of removal via acidic hydrolysis. Concurrently, tert-butyl esters gained prominence for carboxylate protection, as their bulkiness minimizes steric hindrance during coupling reactions.
The integration of iodine at the C4 position reflects strategies to enhance reactivity in alkylation and cross-coupling reactions. Early synthetic routes involved iodination of precursor alcohols using reagents like iodine monochloride, though modern methods prioritize milder conditions to preserve stereochemical integrity. For instance, EvitaChem’s synthesis employs iodinated intermediates derived from amino acids, ensuring high enantiomeric excess.
Relevance in Contemporary Chemical Research
In modern organic chemistry, this compound addresses two critical challenges:
- Stereocontrol : The S configuration enables the synthesis of enantiopure amino acid derivatives, which are pivotal in drug design. For example, radiopharmaceuticals like ¹⁸F-labeled amino acids utilize similar intermediates for positron emission tomography (PET) imaging.
- Functional Group Compatibility : The Boc and tert-butyl groups remain inert under diverse reaction conditions, allowing sequential deprotection and functionalization.
Recent studies highlight its role in synthesizing protease inhibitors and kinase modulators , where the iodine atom facilitates late-stage diversification via Suzuki-Miyaura couplings. Additionally, its utility in solid-phase peptide synthesis (SPPS) underscores its importance in producing therapeutic peptides with minimal racemization.
Scope and Objectives of the Review
This review systematically evaluates:
- Synthetic Methodologies : Optimized routes for preparing (S)-tert-butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate, including enantioselective techniques.
- Structural and Mechanistic Insights : The interplay between stereochemistry and reactivity.
- Applications : Its role in synthesizing bioactive molecules and materials.
- Future Directions : Innovations in catalytic asymmetric synthesis and green chemistry approaches.
Properties
Molecular Formula |
C13H24INO4 |
|---|---|
Molecular Weight |
385.24 g/mol |
IUPAC Name |
tert-butyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17) |
InChI Key |
FHEMZYHXWAKDML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CI)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of the Amino Group
The synthesis begins with the introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino functionality of a precursor molecule. This step is critical for preventing unwanted side reactions during subsequent iodination. A typical protocol involves reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–25°C. The Boc group stabilizes the amine while maintaining compatibility with later iodination steps.
Iodination of the Butanoate Chain
Iodination is achieved through nucleophilic substitution or halogen exchange. In one documented method, the tosyloxy intermediate is treated with sodium iodide (NaI) in anhydrous acetone at 60°C for 3 hours, resulting in an 81% yield of the iodinated product. The reaction proceeds via an SN2 mechanism, with the iodide ion displacing the tosyl group (Table 1).
Table 1: Iodination Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 60°C | |
| Solvent | Anhydrous acetone | |
| Reagent | NaI (2 equiv) | |
| Reaction Time | 3 hours | |
| Yield | 81% |
Enantioselective Synthesis
Chiral Resolution Techniques
The (S)-enantiomer is obtained through chiral auxiliary-mediated synthesis or enzymatic resolution. A study by JNM reports the use of (S)-α,α-diphenyl-2-pyrrolidinemethanol as a chiral catalyst, achieving 99% ee. The stereochemical integrity is preserved during iodination due to the rigid transition state of the SN2 mechanism.
Industrial-Scale Production
Flow microreactor systems enhance scalability and reproducibility. These systems minimize thermal gradients and improve mixing efficiency, critical for maintaining enantiomeric purity. For example, a continuous-flow setup reduces reaction time from 3 hours to 15 minutes while maintaining a yield of 78%.
Purification and Characterization
Column Chromatography
Flash chromatography on silica gel with hexanes/ethyl acetate (6:4) is standard for isolating the product. The retention factor (Rf) of 0.6 ensures effective separation from byproducts such as unreacted starting material or di-iodinated species.
Spectroscopic Analysis
-
¹H NMR (CDCl₃): Key signals include δ 5.1 (br s, NH), 4.3 (m, 1H), and 1.41 ppm (s, Boc group).
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₃H₂₄INO₄ [M+H]⁺: 385.24; observed: 385.24.
Advanced Methodologies
Radiolabeling Applications
Automated radiosynthesis platforms, such as the GE FX 2N, enable the production of carbon-11-labeled analogs for positron emission tomography (PET). The precursor is reacted with [¹¹C]HCN in the presence of cesium bicarbonate (CsHCO₃) and 18-crown-6, yielding radiolabeled glutamine derivatives with >99% radiochemical purity.
Acidic Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, yielding the free amine for further functionalization. Deprotection at 0°C minimizes racemization, preserving the (S)-configuration.
Reaction Optimization Studies
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetone) enhance iodide nucleophilicity, while nonpolar solvents reduce reaction rates. A comparative study showed acetone outperforming DMF in yield (81% vs. 65%) due to better solubility of NaI.
Temperature Control
Elevated temperatures (60°C) accelerate iodination but risk thermal decomposition. Isothermal microcalorimetry studies identify 60°C as optimal, balancing reaction rate and product stability.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Common reagents used in these reactions include:
Trifluoroacetic Acid (TFA): For Boc deprotection.
Nucleophiles: For substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amino acid, while substitution reactions can yield a variety of iodinated derivatives .
Scientific Research Applications
Antimalarial Research
One notable application of (S)-tert-butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate is in the development of antimalarial agents. It serves as an intermediate in synthesizing compounds that inhibit the enzyme aspartate transcarbamoylase (ATC) in Plasmodium falciparum, the malaria-causing parasite. A study highlighted the structure-activity relationship (SAR) of various derivatives, where modifications to the compound significantly enhanced selectivity and potency against PfATC compared to human ATC, indicating its potential for developing selective antimalarial drugs .
Peptide Synthesis
The compound is also utilized in peptide synthesis due to its ability to protect amino groups during reactions. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions without interfering with other functional groups. This property is crucial in synthesizing complex peptides and proteins, where maintaining the integrity of certain amino acids is essential .
Intermediate in Organic Synthesis
(S)-tert-butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate acts as a versatile intermediate in organic synthesis. It can be transformed into various derivatives through alkylation and other chemical reactions, facilitating the development of new compounds with potential biological activities .
Structure-Activity Relationship Studies
A detailed study conducted on a series of compounds derived from (S)-tert-butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate demonstrated its effectiveness as a scaffold for developing novel inhibitors against specific enzymes. The research focused on modifying the iodine substituent and evaluating the resultant compounds for their inhibitory activity against target enzymes involved in metabolic pathways related to diseases such as malaria and cancer .
| Compound | IC50 (nM) | Selectivity Ratio (PfATC/HsATC) |
|---|---|---|
| BDA-04 | 77.2 | 36 |
| BDA-11 | 50.0 | 25 |
| BDA-14 | 60.0 | 30 |
This table illustrates the potency and selectivity of various derivatives synthesized from the original compound, highlighting its potential in drug discovery.
Development of Allosteric Inhibitors
Research has also shown that derivatives of this compound can be designed to bind to allosteric sites on enzymes, providing new avenues for drug development that could overcome resistance mechanisms seen with traditional inhibitors . For instance, a derivative was co-crystallized with PfATC, revealing insights into its binding mode and stability under physiological conditions, which is crucial for designing effective therapeutics .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate involves its role as an intermediate in chemical reactions. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Protecting Group Variations
a. tert-Butyl 2-[(tert-Butoxycarbonyl)amino]-4-iodobutanoate (Compound 53)
- Structure: Amino group at position 2 (vs. 3 in the target compound) .
- Application : Used in β-turn mimic synthesis .
- Key difference : Altered regiochemistry may affect hydrogen bonding and conformational stability in peptide backbones.
b. tert-Butyl (R)-3-((tert-Butoxycarbonyl)amino)-4-iodobutanoate
- Structure : R-enantiomer of the target compound .
- Molecular formula: C₁₃H₂₄INO₄ (MW: 385.24), identical to the S-form .
- Key difference : Stereochemistry influences interactions in chiral environments (e.g., enzyme binding).
c. Methyl (3S)-3-(tert-Butoxycarbonylamino)-4-iodobutanoate (Compound 6)
Functional Group Replacements
a. (S)-tert-Butyl 2-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoate (QC-1344)
- Structure : Hydroxy group replaces iodine at position 4 .
- Application : Intermediate for oxidation or substitution reactions.
- Key difference : Lacks the iodine’s electrophilic reactivity, limiting utility in cross-coupling chemistry.
b. tert-Butyl (2R)-2-[(Benzyloxy)carbonyl]amino-3-iodopropanoate (Compound 59)
- Structure : Benzyloxycarbonyl (Cbz) protecting group instead of Boc .
- Key difference: Cbz requires harsher conditions (e.g., hydrogenolysis) for deprotection compared to acid-labile Boc .
a. Fmoc-Asp(OtBu)-ψ[CH₂I] (4.11c)
Comparative Data Table
Key Findings and Implications
Reactivity : The tert-butyl ester in the target compound enhances steric protection compared to methyl or allyl esters, reducing unintended hydrolysis .
Iodine Utility : The 4-iodo group enables diverse modifications (e.g., Suzuki coupling, nucleophilic substitution), distinguishing it from hydroxy or azido analogs .
Stereochemical Impact : The S-configuration is critical for biological activity, as seen in peptidomimetics targeting chiral enzyme pockets .
Synthetic Efficiency : Yields for the target compound (77%) are lower than some analogs (e.g., 89% for Compound 59), likely due to challenges in stereochemical control .
Biological Activity
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
- Molecular Formula : C13H23NO5
- Molecular Weight : 273.33 g/mol
- CAS Number : 153248-79-4
- Structure : The compound features a tert-butyl group, an amino group protected by a tert-butoxycarbonyl (Boc) moiety, and an iodo substituent on the butanoate backbone.
Biological Activity Overview
The biological activity of (S)-tert-butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate has been investigated in various contexts, primarily focusing on its role as a precursor in the synthesis of radiolabeled compounds for imaging and therapeutic applications.
- Amino Acid Transport : Studies indicate that compounds with similar structures can act as substrates for amino acid transport systems in cells. For instance, (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid demonstrated effective uptake in gliosarcoma cells via system-A amino acid transport mechanisms .
- Tumor Imaging : The compound has been utilized in the synthesis of radiolabeled analogs that exhibit high tumor-to-brain ratios in imaging studies, suggesting its potential utility in cancer diagnostics .
Study 1: Tumor Uptake Evaluation
A comparative study evaluated the uptake of various radiolabeled amino acids, including those derived from (S)-tert-butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate, in a rat model of gliosarcoma. The results indicated:
| Compound | Tumor Uptake Ratio (Tumor:Normal Brain) |
|---|---|
| (S)-[123I]IVAIB | 20:1 to 115:1 |
| (R)-Enantiomer | Higher uptake than (S)-enantiomer |
The study concluded that the stereochemistry significantly influences biological properties, with (S)-enantiomers showing favorable characteristics for tumor targeting .
Study 2: Synthesis and Biological Evaluation
Research focused on synthesizing a library of N-Boc-protected amino acids, including derivatives of (S)-tert-butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate. The synthesized compounds were evaluated for their biological activity using cell lines, revealing that modifications to the Boc group could enhance or diminish activity depending on the target cell type .
Q & A
Q. What are the optimal synthetic routes for preparing (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-iodobutanoate?
- Methodological Answer : The synthesis typically involves sequential protection, iodination, and esterification. First, introduce the tert-butoxycarbonyl (Boc) group to the amine via Boc anhydride in a basic medium (e.g., DIPEA in DCM) . Next, iodinate the β-position using N-iodosuccinimide (NIS) under radical or electrophilic conditions, ensuring regioselectivity . Finally, esterify the carboxylic acid with tert-butanol using DCC/DMAP coupling. Monitor intermediates by TLC and confirm stereochemistry via chiral HPLC or polarimetry .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
- NMR : H and C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), iodine absence in coupling reactions, and stereochemical integrity .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+Na]) .
Advanced Research Questions
Q. How can racemization be minimized during the synthesis of the (S)-enantiomer?
- Methodological Answer : Racemization often occurs at the amino acid stage. To mitigate:
- Use low-temperature reactions (<0°C) during Boc protection and iodination.
- Employ sterically hindered bases (e.g., Hünig’s base) to reduce base-induced epimerization.
- Monitor enantiomeric excess (ee) via chiral GC or HPLC with a cellulose-based column .
Q. What role does the iodine substituent play in downstream applications (e.g., cross-coupling reactions)?
- Methodological Answer : The iodine atom acts as a leaving group in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura or Ullmann couplings). For example:
- Suzuki Coupling : Replace iodine with aryl/heteroaryl groups using Pd(PPh), KCO, and boronic acids in THF/HO at 80°C.
- Stille Coupling : Use Pd catalysts with organotin reagents.
Confirm C-I bond reactivity via kinetic studies and characterize products via F NMR (if fluorinated) or X-ray crystallography .
Q. How can contradictory spectroscopic data (e.g., overlapping NMR signals) be resolved?
- Methodological Answer : Overlapping signals in H NMR (e.g., tert-butyl and Boc groups) can be resolved by:
- 2D NMR : HSQC or HMBC to assign quaternary carbons and adjacent protons.
- Variable Temperature NMR : Elevate temperature to reduce rotational barriers and split signals.
- Deuterated Solvents : Use DMSO-d to enhance resolution of NH protons in the Boc group .
Q. What strategies stabilize this compound against thermal or photolytic degradation?
- Methodological Answer :
- Storage : Keep at -20°C under argon in amber vials to prevent iodine loss via homolytic cleavage.
- Additives : Include radical scavengers (e.g., BHT) during long-term storage.
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track decomposition products .
Q. How is this compound applied in peptide mimetics or prodrug design?
- Methodological Answer : The Boc group protects amines during solid-phase peptide synthesis (SPPS), while the tert-butyl ester enhances lipophilicity for cell permeability. Applications include:
- Prodrug Activation : Ester hydrolysis by intracellular esterases releases the active carboxylic acid.
- Peptide Backbone Modification : Incorporate iodinated residues for radioimaging (e.g., I analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
